molecular formula C25H22N2O2 B12154428 5-Phenyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-Phenyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12154428
M. Wt: 382.5 g/mol
InChI Key: OWXHCAALULOPQF-UHFFFAOYSA-N
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Description

5-Phenyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. This bicyclic system consists of fused pyrazole and oxazine rings, with substituents at the 5- and 2-positions: a phenyl group at position 5 and a 4-(prop-2-en-1-yloxy)phenyl group at position 2. The propenyloxy substituent introduces an allyl ether moiety, which may influence electronic conjugation and steric bulk compared to simpler alkoxy groups.

Properties

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

5-phenyl-2-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C25H22N2O2/c1-2-16-28-20-14-12-18(13-15-20)22-17-23-21-10-6-7-11-24(21)29-25(27(23)26-22)19-8-4-3-5-9-19/h2-15,23,25H,1,16-17H2

InChI Key

OWXHCAALULOPQF-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves multiple steps, including the formation of the benzoxazine ring and the incorporation of the phenyl and prop-2-en-1-yloxy groups. Common synthetic routes include:

    Cyclization Reactions: The formation of the benzoxazine ring typically involves cyclization reactions using appropriate precursors.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and prop-2-en-1-yloxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Phenyl halides, allyl alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Phenyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Phenyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Substituent Effects on Molecular Properties

Compound Name 5-Substituent 2-Substituent Additional Modifications Molecular Weight (g/mol) Melting Point (K)
5-Phenyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[...] (Target) Phenyl 4-(propenyloxy)phenyl None 503.43 (calc.) Not reported
5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[...] 4-Ethoxyphenyl Phenyl None 308.33 477
5-(3-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[...] 3-Nitrophenyl Phenyl None 372.35 Not reported
9-Bromo-5-[4-(propan-2-yl)phenyl]-2-[4-(propenyloxy)phenyl]-[...] 4-Isopropylphenyl 4-(propenyloxy)phenyl Bromine at position 9 503.43 Not reported
5-(1,3-Benzodioxol-5-yl)-9-bromo-2-phenyl-1,10b-dihydropyrazolo[...] 1,3-Benzodioxolyl Phenyl Bromine at position 9 465.30 Not reported

Key Observations :

  • Electronic Effects : The 3-nitrophenyl group (electron-withdrawing) in may reduce electron density in the core compared to ethoxy (electron-donating) or propenyloxy groups.
  • Molecular Weight : Bromination (e.g., ) increases molecular weight significantly, impacting solubility and crystallization behavior.

Crystallographic and Hydrogen-Bonding Patterns

  • Crystal Packing : The triclinic crystal system (space group P1) observed in 4-[(5R,10bR)-2-methyl-...]benzoic acid suggests low symmetry, likely influenced by substituent bulk. Allyloxy groups may disrupt planar stacking compared to ethoxy analogs.
  • Hydrogen Bonding: Intramolecular hydrogen bonds stabilize enol tautomers in hydroxypyrazole derivatives (e.g., ), a feature relevant to analogs with hydroxyl or carbonyl groups .

Biological Activity

5-Phenyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure

The compound belongs to a class of benzoxazine derivatives characterized by the presence of a pyrazole ring fused with a benzoxazine moiety. Its structural formula can be represented as follows:

C19H18N2O2\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_2

Anti-Cancer Activity

Recent studies have indicated that benzoxazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. In particular:

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation and induce apoptosis in solid tumor cell lines. The mechanism involves the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in tumor progression and metastasis .
  • Case Studies : A study evaluated the effects of similar benzoxazine derivatives on human cervical (HeLa), ovarian (A2780), and breast (MCF-7) cancer cell lines. The IC50 values ranged from 0.33 to 7.10 μM, indicating potent antiproliferative activity .
Cell LineIC50 (μM)
HeLa0.82
A27802.21
MCF-71.30

Anti-Inflammatory Activity

The compound's anti-inflammatory properties have also been documented:

  • Cytokine Modulation : It has been reported that benzoxazine derivatives can significantly reduce the levels of pro-inflammatory cytokines in vitro. This suggests a potential role in managing inflammatory conditions .

Antimicrobial Activity

While the primary focus has been on anti-cancer and anti-inflammatory properties, some studies have explored the antimicrobial effects:

  • Activity Spectrum : The synthesized benzoxazine derivatives showed limited antimicrobial activity against specific bacterial strains. For instance, certain derivatives demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

Synthesis and Characterization

The synthesis of 5-Phenyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves multi-step organic reactions typically starting from commercially available phenolic compounds. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure .

Pharmacological Studies

Pharmacological assessments have highlighted the compound's potential as a lead candidate for further drug development:

  • In Vivo Studies : Preliminary in vivo studies are necessary to evaluate the pharmacokinetics and bioavailability of this compound. Such studies will help determine its efficacy and safety profile in living organisms.

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